(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine
Description
(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine is a chiral amine featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring and a methyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₂F₃N, with a molecular weight of 203.21 g/mol . The stereochemistry (S-configuration) and the electron-withdrawing trifluoromethyl group make it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(1S)-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKXURJVQNHMS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst
Industrial Production Methods
Industrial production of (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved often include modulation of enzyme activity or receptor signaling, resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Structural Analogues: Positional and Substituent Variations
The compound is compared to analogues differing in substituent position (meta vs. para), halogen type (F vs. CF₃), and stereochemistry (S vs. R). Key examples include:
Key Observations:
Substituent Position :
- Meta vs. Para CF₃ : The para-substituted analogues (e.g., CAS 672906-71-7 and 672906-72-8) are explicitly cited in pharmaceutical synthesis and material science, likely due to enhanced steric accessibility or electronic effects compared to the meta isomer .
- Ortho/Meta Fluorine : Fluorine-substituted compounds () exhibit lower molecular weights and reduced steric bulk, making them suitable for smaller synthetic scaffolds.
Substituent Type :
- -CF₃ vs. -F : The trifluoromethyl group’s strong electron-withdrawing nature and lipophilicity enhance metabolic stability and binding affinity in drug candidates compared to fluorine .
Stereochemistry :
- The R-enantiomer of the para-CF₃ compound (CAS 672906-72-8) is prioritized in catalysis and drug development, suggesting enantioselective interactions in biological systems .
Physicochemical and Functional Differences
- Synthetic Utility : Para-substituted CF₃ compounds are more frequently cited as building blocks, possibly due to optimized reactivity in coupling reactions .
- Biological Activity : Fluorine analogues may lack the potency of CF₃-containing compounds in drug discovery, as seen in the emphasis on para-CF₃ derivatives for therapeutic agents .
Biological Activity
(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features, especially the trifluoromethyl group. This group enhances lipophilicity and metabolic stability, making the compound a potential candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and potential therapeutic implications.
- Molecular Formula : C10H12F3N
- Molecular Weight : 201.21 g/mol
- CAS Number : 127852-30-6
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The trifluoromethyl group is known to influence binding affinity and selectivity, which can modulate the compound's biological effects. Research indicates that this compound may act as a positive allosteric modulator at certain neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and neuroprotection .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective properties by modulating α7 nAChR activity. These effects suggest potential therapeutic applications in neurodegenerative diseases .
- Cancer Therapeutics : Research has shown that the compound can inhibit tyrosine kinases, which are critical in many cancers. In vitro studies indicated that it could effectively reduce cell proliferation in leukemia models by targeting these kinases .
- Diabetes Management : The compound's ability to regulate glucose levels was highlighted in a pharmacokinetic study that explored its interactions with glucose metabolism pathways. This suggests its potential as a therapeutic agent for metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
